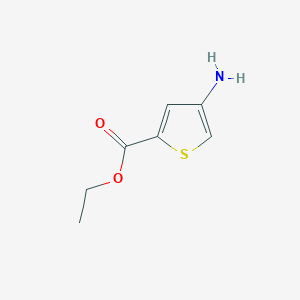

Ethyl 4-aminothiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It belongs to the class of 2-aminothiazoles , which have gained prominence in medicinal chemistry due to their diverse therapeutic roles. These roles include antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic properties .

Synthesis Analysis

The synthesis of Ethyl 4-aminothiophene-2-carboxylate involves the reaction of appropriate starting materials. While I don’t have specific synthetic details for this compound, it typically proceeds through a series of chemical transformations. Researchers have explored various synthetic pathways, including green methodologies, multicomponent reactions, and catalyzed approaches .

Molecular Structure Analysis

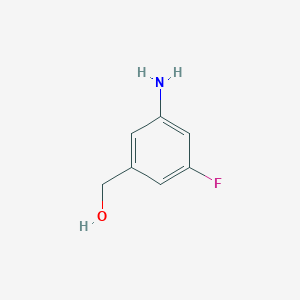

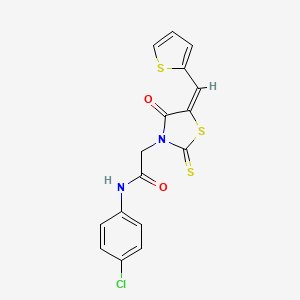

The molecular structure of This compound consists of a thiophene ring with an amino group (NH₂) and an ethyl ester (COOCH₂CH₃) substituent. The presence of the amino group makes it a potential pharmacophore for biological activity .

Aplicaciones Científicas De Investigación

Gewald Synthesis

- One-Pot Gewald Reaction : A study by Tormyshev et al. (2006) discusses the synthesis of 2-aminothiophene-3-carboxylates, including derivatives of ethyl 4-aminothiophene-2-carboxylate. This process, known as the Gewald reaction, involves using aryl alkyl ketones, ethyl cyanoacetate, and elemental sulfur, demonstrating the compound's importance in organic synthesis (Tormyshev et al., 2006).

Antimicrobial Activity

- Novel 2-Aminothiophene Derivatives : Prasad et al. (2017) synthesized new derivatives of ethyl 2-amino-4-phenylthiophene-3-carboxylate and evaluated their antimicrobial properties. This indicates the potential of this compound in developing drugs with antimicrobial efficacy (Prasad et al., 2017).

Dyeing Application

- Use in Dyeing Polyester Fibres : Iyun et al. (2015) explored the use of ethyl-2-aminothiophene derivatives in the synthesis of disperse dyes for dyeing polyester fibers. This study highlights the application of these compounds in the textile industry (Iyun et al., 2015).

Synthesis Methodology

- Synthesis of Ethyl 3-Aminothiophene-2-Carboxylate : Fang (2011) developed a practical method for synthesizing ethyl 3-aminothiophene-2-carboxylate, demonstrating the compound's relevance in chemical synthesis and production (Fang, 2011).

Fluorescence Property

- Fluorescence Studies : Guo Pusheng (2009) investigated the fluorescence properties of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, showing the compound's potential in fluorescence-based applications (Guo Pusheng, 2009).

Propiedades

IUPAC Name |

ethyl 4-aminothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-2-10-7(9)6-3-5(8)4-11-6/h3-4H,2,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJOPRNBFYSIVAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CS1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-furoyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B2704200.png)

![N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2704205.png)

![4-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2704209.png)

![2-(4-methoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2704212.png)

![8-((4-phenylpiperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2704214.png)

![3-[(1S,2S)-1-(5-[(4S)-2,2-dimethyloxan-4-yl]-2-{(4S)-2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methyl-1H-indazol-5-yl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]-4-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carbonyl}-1H-indol-1-yl)-2-methylcyclopropyl]-1,2,4-oxadiazol-5(4H)-one](/img/structure/B2704215.png)

![3-chloro-N-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2704219.png)